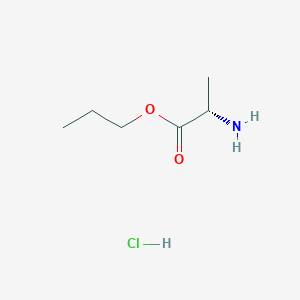

(S)-propyl 2-aminopropanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-propyl 2-aminopropanoate hydrochloride” is a chemical compound with the molecular formula C6H13NO2.ClH . It is also known as “(S)-Isopropyl-2-aminopropanoate Hydrochloride” and "isopropyl (2S)-2-aminopropanoate hydrochloride" .

Molecular Structure Analysis

The InChI code for “(S)-propyl 2-aminopropanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(S)-propyl 2-aminopropanoate hydrochloride” has a molecular weight of 167.64 . The compound is in physical form .Wissenschaftliche Forschungsanwendungen

Immunosuppressive Drug Development

A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, structurally simplified from myriocin, highlights the potential of these compounds as immunosuppressive agents. The research found that the absolute configuration at the quaternary carbon affects activity, with certain hydroxyalkyl or lower alkyl groups being favorable for potent immunosuppressive activity. One compound, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, demonstrated significant activity, suggesting its utility in organ transplantation M. Kiuchi et al., 2000.

Corrosion Inhibition

Research on amino acid-based imidazolium zwitterions, including a compound similar to "(S)-propyl 2-aminopropanoate hydrochloride," indicated their high efficacy as corrosion inhibitors for mild steel. These novel compounds showed remarkable inhibition efficiency, with one variant achieving up to 96.08% efficiency at low concentrations. This study highlights the potential of these compounds in protecting metals from corrosion V. Srivastava et al., 2017.

Uterine Relaxant Activity

A series of novel racemic compounds, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, were synthesized and shown to exhibit potent uterine relaxant activity. These compounds delayed the onset of labor in pregnant rats and displayed higher cAMP releasing potential than isoxsuprine hydrochloride, with minimal cardiac stimulant potential. This research suggests the therapeutic potential of these compounds in managing preterm labor C. Viswanathan et al., 2006.

Synthesis of Novel Compounds with Therapeutic Applications

Studies have also focused on the synthesis of novel compounds for potential therapeutic applications. For example, the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters were explored using a compound structurally related to "(S)-propyl 2-aminopropanoate hydrochloride." This research underpins the development of new drugs by providing foundational knowledge on the synthesis and configuration of bioactive compounds S. Drewes et al., 1992.

Safety and Hazards

“(S)-propyl 2-aminopropanoate hydrochloride” is classified as a warning substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

propyl (2S)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGTEGRZQSNTH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-propyl 2-aminopropanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(4-cyanophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839265.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2839271.png)

![(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)

![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)

![4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine](/img/structure/B2839280.png)

![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)